molecular formula C27H47NO20 B15089130 N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B15089130
M. Wt: 705.7 g/mol
InChI Key: DLFRHIGFZLROMU-UHFFFAOYSA-N
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Description

This compound is a highly complex acetamide derivative featuring a polysaccharide backbone with multiple oxane (pyranose) rings. Its structure includes:

  • Core framework: Three interconnected oxane rings, each substituted with hydroxy, hydroxymethyl, and ethyl groups.
  • Glycosidic linkages: Ether bonds (C-O-C) connecting the oxane moieties.
  • Acetamide terminus: An N-acetyl group attached to the terminal oxane ring.

The compound’s molecular weight is estimated to exceed 700 g/mol, based on structural analogs reported in the literature (e.g., simpler glycosylated acetamides with molecular weights ranging from 297.307 to 459.449 g/mol) .

Properties

Molecular Formula

C27H47NO20

Molecular Weight

705.7 g/mol

IUPAC Name

N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C27H47NO20/c1-3-8-13(33)17(37)20(40)26(43-8)48-23-22(47-25-12(28-7(2)32)16(36)14(34)9(4-29)44-25)15(35)10(5-30)45-27(23)46-21-11(6-31)42-24(41)19(39)18(21)38/h8-27,29-31,33-41H,3-6H2,1-2H3,(H,28,32)

InChI Key

DLFRHIGFZLROMU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to form the oxane rings, and the final acetamide formation. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts or reagents like acids, bases, or enzymes.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

    Hydrolysis: Breaking of ether linkages to form smaller molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while hydrolysis may produce smaller sugar molecules.

Scientific Research Applications

Chemistry

In chemistry, “N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids, and its potential role in cellular processes.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic effects, such as its ability to modulate biological pathways or its use as a drug delivery agent.

Industry

In industry, the compound could be used in the development of new materials, such as biodegradable polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis with structurally related compounds is summarized in Table 1.

Compound Core Structure Substituents Molecular Weight (g/mol) Key Reference
Target Compound Tri-oxane + acetamide Ethyl, hydroxymethyl, multiple hydroxy groups ~700 (estimated) N/A
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide Single oxane + phenylacetamide Methyl, hydroxy groups 297.307
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole + acetamide Trifluoromethyl, trimethoxy groups ~400 (estimated)
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Hexane chain + acetamide Phenyl, dimethylphenoxy groups ~500 (estimated)

Key Observations :

  • The target compound’s polysaccharide backbone distinguishes it from benzothiazole- or hexane-based analogs, which are more lipophilic .
Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:

  • Natural Product Similarity: The compound’s glycosylation resembles marine actinomycete-derived metabolites, which often exhibit antimicrobial or anticancer activity .
  • Lumping Strategy : Its hydrophilicity may align with "surrogate" compounds in environmental models, where similar hydroxylated structures are grouped for predicting degradation pathways .
Computational Comparison

Graph-based similarity algorithms (e.g., those analyzing molecular branching and ring systems) would classify this compound as distinct from benzothiazole or linear-chain acetamides. Its structural complexity places it closer to natural products (NPs) in chemical space, as defined by NP-Umap analyses .

Biological Activity

N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by an intricate structure featuring multiple hydroxyl groups and sugar-like oxane moieties. This unique architecture suggests potential biological activities that could be harnessed in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • Multiple Hydroxyl Groups : These may enhance hydrogen bonding capabilities, influencing solubility and reactivity.
  • Oxane Moieties : Similar to various bioactive natural products, these structures may contribute to the compound's potential interactions with biological systems.

Hypothesized Biological Activities

Based on its structural features, N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy... is hypothesized to exhibit several biological activities:

  • Antioxidant Properties : The presence of hydroxyl groups is commonly associated with antioxidant activity.
  • Enzyme Inhibition : Its structural similarities to known enzyme inhibitors suggest potential as a therapeutic agent in various diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways due to its structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities of related compounds:

CompoundStructural FeaturesBiological Activity
N-[...]Multiple hydroxyls and oxane ringsPotential enzyme inhibitor
LuteolinFlavonoid with hydroxyl substitutionsAntioxidant
QuercetinFlavonoid with similar sugar moietiesAntioxidant & anti-inflammatory
RutinGlycoside derivative of quercetinAntioxidant

This comparison highlights the unique aspects of N-[...] in terms of its complex structure and potential activities that may differ from simpler flavonoids or glycosides.

Research Findings and Case Studies

Recent studies have focused on the biological implications of compounds similar to N-[...] in various therapeutic contexts:

  • Antidiabetic Properties : A computational study indicated that compounds with similar structural motifs could regulate blood glucose levels effectively through inhibition of glycogen synthase kinase pathways .
  • Cancer Therapeutics : Research has shown that structurally analogous compounds can act as potent inhibitors of tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
  • Cardiovascular Health : Some studies suggest that compounds with multiple hydroxyl groups can improve endothelial function and reduce oxidative stress in cardiovascular diseases.

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